molecular formula C14H19F B14524148 (2-Butyl-2-fluoro-1-methylcyclopropyl)benzene CAS No. 62569-99-7

(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene

Cat. No.: B14524148
CAS No.: 62569-99-7
M. Wt: 206.30 g/mol
InChI Key: YQQIYMOIUIQHAU-UHFFFAOYSA-N
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Description

(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with butyl, fluoro, and methyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electron system in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-2-fluoro-1-methylcyclopropyl)benzene typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The resulting cyclopropane can then be functionalized with butyl, fluoro, and methyl groups through various substitution reactions.

    Cyclopropanation: This step involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

    Functionalization: The cyclopropyl ring is then functionalized through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-Butyl-2-fluoro-1-methylcyclopropyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Comparison with Similar Compounds

Similar Compounds

  • (2-Butyl-2-chloro-1-methylcyclopropyl)benzene
  • (2-Butyl-2-bromo-1-methylcyclopropyl)benzene
  • (2-Butyl-2-iodo-1-methylcyclopropyl)benzene

Uniqueness

(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group increases the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications.

Properties

CAS No.

62569-99-7

Molecular Formula

C14H19F

Molecular Weight

206.30 g/mol

IUPAC Name

(2-butyl-2-fluoro-1-methylcyclopropyl)benzene

InChI

InChI=1S/C14H19F/c1-3-4-10-14(15)11-13(14,2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

YQQIYMOIUIQHAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1(C)C2=CC=CC=C2)F

Origin of Product

United States

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